molecular formula C17H18ClN3 B5600250 9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride

9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride

Cat. No. B5600250
M. Wt: 299.8 g/mol
InChI Key: OTMIWXFXMDNVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound and has a molecular formula of C19H19ClN4.

Scientific Research Applications

Ferroelectricity and Antiferroelectricity in Benzimidazoles

Benzimidazoles, including compounds like 2-methylbenzimidazole, have been identified for their ferroelectric and antiferroelectric properties, which are critical for developing lead- and rare-metal-free ferroelectric devices. The imidazole unit's chemical stability and its ability to form dipolar chains through proton tautomerization make these compounds suitable for various electronic applications, including memory devices and sensors. This study underscores the potential of benzimidazole derivatives in electronic device engineering due to their high electric polarization and thermal robustness (Horiuchi et al., 2012).

Antibacterial and Cytotoxicity Studies

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and cytotoxic activities. These compounds, particularly those involving N-heterocyclic carbene-silver complexes, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic effects on cancer cell lines. This suggests potential applications in developing new antimicrobial agents and anticancer drugs (Patil et al., 2011).

Synthesis and Drug Development

Research into benzimidazole derivatives has led to the development of novel synthetic methods that facilitate the creation of these compounds, which can be used in drug development. For example, the synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization offers a pathway to creating amino acid mimetics with a C-terminal imidazole, highlighting the versatility and potential pharmaceutical applications of benzimidazole derivatives (Zaman et al., 2005).

Antineoplastic Activity

Studies on benzimidazole condensed ring systems have uncovered compounds with antineoplastic activity, offering insights into the potential therapeutic applications of benzimidazole derivatives in cancer treatment. These compounds have shown varying degrees of efficacy in inhibiting cancer cell growth, suggesting their utility in developing new anticancer drugs (Abdel-Hafez, 2007).

Mechanism of Action

The mechanism of action of benzimidazole derivatives often depends on their specific structure and the functional groups attached to the benzimidazole moiety .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on their specific structures. Some benzimidazole derivatives have been found to have moderate toxicity .

Future Directions

Benzimidazole derivatives continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on developing new synthetic methods and exploring further therapeutic applications of these compounds .

properties

IUPAC Name

4-[(2-methylphenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3.ClH/c1-13-6-2-3-7-14(13)12-20-16-9-5-4-8-15(16)19-11-10-18-17(19)20;/h2-9H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMIWXFXMDNVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N4C2=NCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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